2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride

Übersicht

Beschreibung

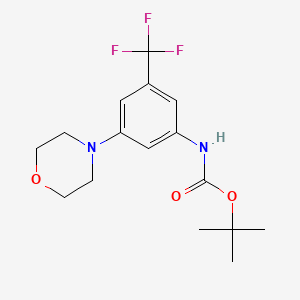

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride, or 2F-TFMBSCl, is a versatile reagent used in organic synthesis to produce a variety of compounds. It is a colorless liquid with a melting point of -20°C and a boiling point of 135°C. It is soluble in many organic solvents, such as chloroform, dichloromethane, and acetonitrile, and is relatively stable under ambient conditions. 2F-TFMBSCl has found a wide range of applications in organic synthesis, including the preparation of fluorinated compounds, the synthesis of pharmaceuticals, and the synthesis of new materials.

Wissenschaftliche Forschungsanwendungen

Synthesis of Arylated Thiophenes

This compound is utilized in the synthesis of β-arylated thiophenes through palladium-catalyzed desulfitative arylation. Arylated thiophenes are significant in the development of organic semiconductors, which have applications in solar cells and transistors .

Creation of Diarylated Pyrroles

Similarly, it serves as a precursor for the synthesis of 2,5-diarylated pyrroles via palladium catalysis. These pyrroles are important in pharmaceuticals and agrochemicals due to their biological activity .

Development of Fluorinated Aromatic Compounds

The presence of both fluorine and trifluoromethoxy groups makes it an ideal reagent for introducing these moieties into aromatic compounds, which can enhance the biological activity and stability of pharmaceuticals .

Material Chemistry

In material science, this compound can be used to modify the surface properties of materials, imparting them with unique characteristics such as hydrophobicity or increased durability .

Pesticide Research

The sulfonyl chloride group in this compound is reactive towards a variety of nucleophiles, making it a valuable building block in the synthesis of novel pesticides .

Advanced Polymer Research

It can be employed in the modification of polymers, potentially leading to the development of new materials with specific thermal or mechanical properties .

Imaging Agents

Due to its unique chemical structure, it may be used in the design of imaging agents for medical diagnostics, particularly in the development of fluorine-19 MRI contrast agents .

Catalyst Design

This compound could be involved in the design of new catalysts, especially in reactions where a sulfonyl group can act as a leaving group, thereby facilitating various organic transformations .

Each application mentioned leverages the unique chemical structure of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride , which contains both electron-withdrawing and electron-donating groups, making it a versatile reagent in organic synthesis and material science. The compound’s CAS Number is 954388-19-3, and it has a molecular weight of 278.61 . Its structure and reactivity make it a valuable tool in the advancement of scientific research across multiple disciplines.

Wirkmechanismus

Target of Action

Similar compounds, such as 4-(trifluoromethyl)benzenesulfonyl chloride, have been used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation .

Mode of Action

Based on the behavior of structurally similar compounds, it may interact with its targets through a process known as desulfitative arylation .

Result of Action

It’s known that similar compounds can cause severe skin burns and eye damage, and may cause respiratory irritation .

Action Environment

It’s known that similar compounds should be kept under inert gas .

Eigenschaften

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-2-1-4(3-5(6)9)15-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDDGYKIHHWEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)

![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)